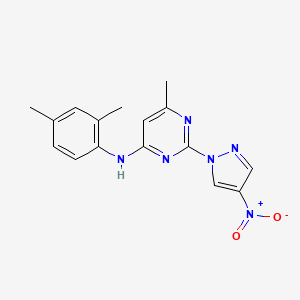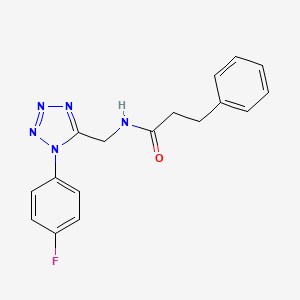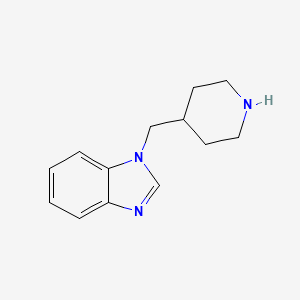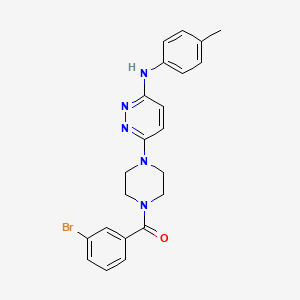
2-(4-Ethyl-piperazin-1-yl)-5-nitro-N-p-tolyl-pyrimidine-4,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Ethylpiperazin-1-yl)-N4-(4-methylphenyl)-5-nitropyrimidine-4,6-diamine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound features a piperazine ring substituted with ethyl and methyl groups, a nitropyrimidine moiety, and a phenyl group, making it a molecule of interest in medicinal chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylpiperazin-1-yl)-N4-(4-methylphenyl)-5-nitropyrimidine-4,6-diamine typically involves multiple steps, including the formation of the piperazine ring and the subsequent functionalization of the pyrimidine core. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the aza-Michael addition between diamines and in situ generated sulfonium salts .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
2-(4-Ethylpiperazin-1-yl)-N4-(4-methylphenyl)-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Cyclization: The piperazine ring can be further functionalized through cyclization reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled temperatures and solvents.
Cyclization: Cyclization reactions often require bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
2-(4-Ethylpiperazin-1-yl)-N4-(4-methylphenyl)-5-nitropyrimidine-4,6-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known drugs.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(4-ethylpiperazin-1-yl)-N4-(4-methylphenyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The nitropyrimidine moiety can interact with nucleic acids, potentially affecting DNA and RNA synthesis. The piperazine ring can enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
類似化合物との比較
Similar Compounds
- 2-(4-Methylpiperazin-1-yl)-N4-(4-methylphenyl)-5-nitropyrimidine-4,6-diamine
- 2-(4-Ethylpiperazin-1-yl)-N4-(4-chlorophenyl)-5-nitropyrimidine-4,6-diamine
- 2-(4-Ethylpiperazin-1-yl)-N4-(4-methylphenyl)-5-aminopyrimidine-4,6-diamine
Uniqueness
2-(4-Ethylpiperazin-1-yl)-N4-(4-methylphenyl)-5-nitropyrimidine-4,6-diamine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both ethyl and methyl groups on the piperazine ring, along with the nitropyrimidine moiety, distinguishes it from other similar compounds and may confer unique pharmacological properties.
特性
分子式 |
C17H23N7O2 |
|---|---|
分子量 |
357.4 g/mol |
IUPAC名 |
2-(4-ethylpiperazin-1-yl)-4-N-(4-methylphenyl)-5-nitropyrimidine-4,6-diamine |
InChI |
InChI=1S/C17H23N7O2/c1-3-22-8-10-23(11-9-22)17-20-15(18)14(24(25)26)16(21-17)19-13-6-4-12(2)5-7-13/h4-7H,3,8-11H2,1-2H3,(H3,18,19,20,21) |
InChIキー |
VXBUAUNMZXVJML-UHFFFAOYSA-N |
正規SMILES |
CCN1CCN(CC1)C2=NC(=C(C(=N2)NC3=CC=C(C=C3)C)[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-[(3-fluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B11263567.png)
![N-(2,4-Dimethoxyphenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide](/img/structure/B11263584.png)

![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11263592.png)
![1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide](/img/structure/B11263599.png)


![4-(3,4-Dimethylphenyl)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole](/img/structure/B11263616.png)
![2-(4-chlorophenyl)-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11263620.png)
![2-(4-Chlorophenyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B11263628.png)
![1-(5-chloro-2-methoxyphenyl)-3-(4-chlorophenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11263632.png)
![N-{3-[1-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide](/img/structure/B11263635.png)
![2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11263638.png)

